1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol
Overview
Description
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol is a fluorinated organic compound characterized by a cyclobutyl group attached to a trifluoroethane-1,1-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol typically involves the fluorination of cyclobutyl-containing precursors. One common method is the reaction of cyclobutylmethanol with trifluoromethane in the presence of a suitable catalyst, such as a Lewis acid. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can lead to the formation of various derivatives, including esters and ethers.
Scientific Research Applications
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated molecules.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials, including fluoropolymers and advanced coatings.
Mechanism of Action
The mechanism by which 1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to biological targets, leading to specific biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol can be compared with other similar fluorinated compounds, such as 1-cyclobutyl-2,2,2-trifluoroethan-1-amine and 1-cyclobutyl-2,2,2-trifluoroethan-1-ol. These compounds share structural similarities but differ in their functional groups and reactivity profiles
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and material science. Further research and development of this compound could lead to new discoveries and innovations in various fields.
Properties
IUPAC Name |
1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10,11)4-2-1-3-4/h4,10-11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTHYFLQXVSNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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